Ethyl 2-(4-methylthiophen-3-YL)acetate

Description

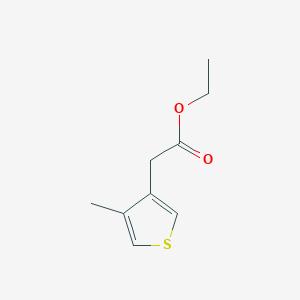

Ethyl 2-(4-methylthiophen-3-YL)acetate is a thiophene-derived ester characterized by a methyl substituent at the 4-position of the thiophene ring and an ethyl acetate group at the 3-position. Thiophene derivatives are pivotal in medicinal and materials chemistry due to their aromatic stability and tunable electronic properties. The methyl and ester groups in this compound may enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding or hydrophobic packing .

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

ethyl 2-(4-methylthiophen-3-yl)acetate |

InChI |

InChI=1S/C9H12O2S/c1-3-11-9(10)4-8-6-12-5-7(8)2/h5-6H,3-4H2,1-2H3 |

InChI Key |

WWRSIMKQLDHPGV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CSC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methylthiophen-3-yl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(4-methylthiophen-3-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of microwave-assisted esterification, which has been shown to be more efficient than conventional methods. This process involves the reaction of acetic acid with ethanol in the presence of a catalyst under microwave irradiation, leading to higher yields and shorter reaction times .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher throughput. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylthiophen-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the thiophene ring can lead to dihydrothiophene derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, dihydrothiophene derivatives.

Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.

Scientific Research Applications

Ethyl 2-(4-methylthiophen-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylthiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiophene derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

- Substituent Position on Thiophene: Ethyl 2-(4-methylthiophen-3-YL)acetate features a methyl group at the 4-position and ester at the 3-position. In contrast, Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate () has a thiophen-2-yl group, enabling intramolecular hydrogen bonds (N–H⋯O and O–H⋯O), which enhance crystallinity . Substituent positions significantly affect reactivity; for example, electron-donating groups (e.g., methyl) at the 4-position may stabilize the ring, while electron-withdrawing groups (e.g., cyano in ) increase electrophilicity .

- Heterocyclic Core Differences: Compared to imidazole-based esters (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl] acetate, ), thiophene derivatives lack basic nitrogen atoms, reducing hydrogen-bonding capacity but improving metabolic stability .

Physicochemical Properties

- Solubility and Crystallinity: The methyl group in this compound may enhance hydrophobicity compared to polar derivatives like Ethyl 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate (), which contains a cyano group and chlorophenyl moiety . Intramolecular hydrogen bonds in ’s compound improve crystallinity, whereas alkyl-substituted thiophenes (e.g., ) may exhibit lower melting points due to reduced polarity .

Data Table: Key Compounds and Properties

Research Findings and Implications

- Synthetic Challenges : The methyl group at the 4-position of thiophene may hinder electrophilic substitution compared to unsubstituted analogs, necessitating optimized catalysts or directing groups .

- Biological Relevance: Thiophene esters are explored as kinase inhibitors or antimicrobial agents; substituent tuning (e.g., methyl for lipophilicity vs. cyano for electrophilicity) can modulate target affinity .

- Material Science : Thiophene’s conjugated system makes it suitable for organic electronics, where ester groups can improve solubility for processing .

Biological Activity

Ethyl 2-(4-methylthiophen-3-yl)acetate is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as its applications in drug development.

This compound is characterized by the presence of a thiophene ring, which is known for its diverse biological activities. The compound's structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. This action could be beneficial in treating conditions characterized by excessive inflammation.

The biological activity of this compound can be attributed to its interaction with molecular targets within cells. For instance, the compound may bind to enzymes or receptors that modulate inflammatory responses or microbial activity. Understanding these interactions is crucial for optimizing its therapeutic potential.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other thiophene derivatives:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| Ethyl 2-(5-methylthiophen-3-yl)acetate | Methyl group at the 5-position | Similar antimicrobial activity |

| 2-(4-Methylthiophen-3-yl)acetic acid | Carboxylic acid form | Increased anti-inflammatory effects |

| Ethyl 2-(4-methoxyphenyl)acetate | Methoxy group instead of methyl | Enhanced cytotoxicity against cancer cells |

These comparisons highlight how structural variations can influence biological activity, thereby guiding future synthetic modifications aimed at enhancing therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Anti-inflammatory Effects : In vitro assays demonstrated that this compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential use in inflammatory diseases.

- Cancer Research : Preliminary investigations into its anticancer properties showed that the compound inhibited cell proliferation in several cancer cell lines, suggesting further exploration is warranted for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.